molecular formula C13H25NO3 B6295055 Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate CAS No. 2167889-81-6

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate

Cat. No.: B6295055
CAS No.: 2167889-81-6
M. Wt: 243.34 g/mol
InChI Key: PLCXFFSINOVROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as flow microreactor systems can enhance the production process by providing better control over reaction conditions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of a dimethyl group.

    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound lacks the dimethyl substitution on the piperidine ring.

Uniqueness

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethyl groups, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCXFFSINOVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.